Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-
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Overview
Description
Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- is a heterocyclic aromatic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry .
Preparation Methods
The synthesis of oxazole derivatives, including Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl-, can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the use of magnetically recoverable catalysts has been reported to be effective in the synthesis of oxazole derivatives . Additionally, the palladium-catalyzed Suzuki coupling method has been employed to synthesize oxazole-based compounds . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of oxazoles is relatively straightforward, often leading to open-chain products . Cycloaddition reactions are also common, facilitated by the electron-donating substituents on the oxazole ring . Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing agents for oxidation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, oxazole derivatives are known for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . These compounds are also used in the development of fluorescent layers in organic light-emitting diodes (OLEDs) and as intermediates in the production of liquid crystals .
Mechanism of Action
The mechanism of action of Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, which can affect cellular functions. The presence of both oxygen and nitrogen atoms in the oxazole ring enables it to form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- can be compared with other similar compounds such as thiazoles and isoxazoles. While oxazoles contain an oxygen and a nitrogen atom in a five-membered ring, thiazoles have a sulfur atom instead of oxygen, and isoxazoles have the nitrogen and oxygen atoms adjacent to each other . The unique combination of substituents in Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Properties
CAS No. |
832076-72-9 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4,5-dimethyl-2-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C17H15NO/c1-12-13(2)19-17(18-12)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
PPUKCFTXTVKBQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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